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Compound of Interest

Compound Name: 2-Aminobenzhydrol

Cat. No.: B079127 Get Quote

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-
Aminobenzhydrol (also known as (2-aminophenyl)(phenyl)methanol). As experimental spectra

for this specific compound are not readily available in public spectroscopic databases, this

document presents a predicted spectroscopic profile based on its known chemical structure.

The methodologies for obtaining such data are also detailed.

Compound of Interest
Compound Name: 2-Aminobenzhydrol Chemical Structure:

Molecular Formula: C₁₃H₁₃NO Molecular Weight: 199.25 g/mol CAS Number: 13209-38-6
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The quantitative spectroscopic data for 2-Aminobenzhydrol are predicted based on

established principles of NMR, IR, and MS spectroscopy. These tables provide a clear

reference for the expected spectral characteristics for compound identification and

characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of a

molecule. The following data are predicted for a standard NMR experiment.

Table 1: Predicted ¹H NMR Spectroscopic Data for 2-Aminobenzhydrol

Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~ 7.20 - 7.40 Multiplet 5H

Protons of the

unsubstituted phenyl

ring

~ 6.60 - 7.15 Multiplet 4H

Protons of the 2-

amino substituted

phenyl ring

~ 5.80 Singlet 1H
Methine proton (-

CH(OH)-)

~ 4.50 Broad Singlet 2H Amino protons (-NH₂)

~ 2.50 Singlet 1H Hydroxyl proton (-OH)

Note: Solvent used can affect the chemical shifts, especially for -OH and -NH₂ protons.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Aminobenzhydrol
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Chemical Shift (δ, ppm) Carbon Type Assignment

~ 145 Quaternary C-N (aromatic)

~ 143 Quaternary
Quaternary carbon of the

unsubstituted phenyl ring

~ 129 Tertiary CH (aromatic)

~ 128 Tertiary CH (aromatic)

~ 127 Tertiary CH (aromatic)

~ 118 Tertiary CH (aromatic)

~ 116 Tertiary CH (aromatic)

~ 75 Tertiary -CH(OH)-

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The following

characteristic absorption bands are predicted for 2-Aminobenzhydrol.

Table 3: Predicted IR Absorption Data for 2-Aminobenzhydrol
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Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

3400 - 3200 Strong, Broad O-H Stretch Alcohol

3450 - 3300 Medium (two bands) N-H Stretch Primary Amine

3100 - 3000 Medium C-H Stretch Aromatic

2950 - 2850 Weak C-H Stretch Aliphatic (methine)

1620 - 1580 Medium N-H Bend Primary Amine

1600, 1490, 1450 Medium-Strong C=C Stretch Aromatic Ring

1300 - 1200 Strong C-N Stretch Aromatic Amine

1200 - 1000 Strong C-O Stretch Secondary Alcohol

900 - 675 Strong C-H Bend
Aromatic (out-of-

plane)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Table 4: Predicted Mass Spectrometry Data for 2-Aminobenzhydrol
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m/z Value Ion Type Predicted Fragment

199 [M]⁺ Molecular Ion

182 [M-OH]⁺ Loss of hydroxyl radical

181 [M-H₂O]⁺ Loss of water

120 [C₇H₆NO]⁺
Fragmentation of the

benzhydryl group

106 [C₇H₈N]⁺
Fragmentation of the

aminophenyl group

77 [C₆H₅]⁺ Phenyl cation

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 2-Aminobenzhydrol.

Materials:

2-Aminobenzhydrol (5-10 mg for ¹H, 20-50 mg for ¹³C)

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆), ~0.7 mL

5 mm NMR tube

Pasteur pipette

Tetramethylsilane (TMS) as an internal standard

Procedure:

Sample Preparation:

1. Accurately weigh the 2-Aminobenzhydrol sample and place it in a clean, dry vial.[1]
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2. Add approximately 0.7 mL of the chosen deuterated solvent to dissolve the sample.[1]

3. Add a small drop of TMS to the solution to serve as a reference (δ = 0.00 ppm).[1]

4. Transfer the solution into the NMR tube using a Pasteur pipette.[1]

Instrument Setup and Data Acquisition:

1. Insert the NMR tube into the spectrometer.

2. Lock the spectrometer on the deuterium signal of the solvent.

3. Shim the magnetic field to optimize homogeneity.

4. Acquire the ¹H spectrum using a standard pulse program.

5. For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlet

peaks for each unique carbon.

Data Processing:

1. Apply Fourier transformation to the acquired Free Induction Decay (FID).

2. Phase and baseline correct the spectrum.

3. Calibrate the chemical shift axis using the TMS signal.

4. Integrate the peaks in the ¹H spectrum to determine proton ratios.

Infrared (IR) Spectroscopy (KBr Pellet Method)
Objective: To obtain the IR spectrum of solid 2-Aminobenzhydrol.

Materials:

2-Aminobenzhydrol (1-2 mg)

Spectroscopic grade Potassium Bromide (KBr), dried (100-200 mg)
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Agate mortar and pestle

Pellet press

Procedure:

Sample Preparation:

1. Place about 100-200 mg of dry KBr in an agate mortar and grind it to a fine powder.

2. Add 1-2 mg of the 2-Aminobenzhydrol sample to the mortar.[2]

3. Grind the mixture thoroughly until a uniform, fine powder is obtained.

4. Transfer a portion of the powder into the pellet die.

5. Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or

translucent pellet.[2]

Data Acquisition:

1. Place the KBr pellet in the sample holder of the FTIR spectrometer.

2. Acquire a background spectrum of the empty sample compartment.

3. Acquire the sample spectrum. The instrument records the percentage of transmittance

versus wavenumber.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 2-
Aminobenzhydrol.

Materials:

2-Aminobenzhydrol

Volatile solvent (e.g., methanol, acetonitrile)
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Mass spectrometer (e.g., with Electron Ionization - EI source)

Procedure:

Sample Preparation:

1. Prepare a dilute solution of 2-Aminobenzhydrol in a suitable volatile solvent.

Instrument Setup and Data Acquisition:

1. Introduce the sample into the ion source of the mass spectrometer. For a solid sample, a

direct insertion probe might be used, or it can be introduced via GC or LC.

2. In the case of Electron Ionization (EI), the sample molecules are bombarded with high-

energy electrons, causing ionization and fragmentation.

Mass Analysis and Detection:

1. The resulting ions are accelerated and separated by the mass analyzer based on their

mass-to-charge ratio (m/z).

2. The detector records the abundance of each ion.

Data Processing:

1. The data is plotted as a mass spectrum (relative abundance vs. m/z).

2. Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

3. Analyze the fragmentation pattern to deduce structural information.

Visualizations
Workflow for Spectroscopic Analysis
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Caption: General workflow for the spectroscopic analysis of 2-Aminobenzhydrol.

Relationship Between Spectroscopic Data and
Molecular Structure
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Spectroscopic Techniques

Derived Structural Information

2-Aminobenzhydrol
(C13H13NO)

NMR
(¹H & ¹³C) IR MS

Carbon-Hydrogen Framework
- Number & environment of H & C atoms

- Connectivity (via 2D NMR)

Functional Groups
- O-H (alcohol)
- N-H (amine)

- Aromatic Rings

Molecular Weight & Formula
- M.W. = 199

- Fragmentation Pattern

Final Structure Confirmation

Click to download full resolution via product page

Caption: Logical relationship between spectroscopic techniques and structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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